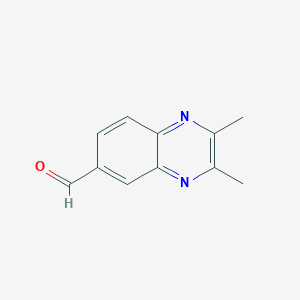

2,3-Dimethylquinoxaline-6-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Dimethylquinoxaline-6-carbaldehyde is a quinoxaline derivative featuring a methyl group at positions 2 and 3 and an aldehyde functional group (-CHO) at position 6. Quinoxalines are nitrogen-containing heterocyclic compounds widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The aldehyde group in this compound enhances its reactivity, making it a valuable intermediate for synthesizing Schiff bases, hydrazones, and other derivatives via condensation reactions .

常见问题

Q. Basic: What are the standard synthetic routes for 2,3-Dimethylquinoxaline-6-carbaldehyde?

Methodological Answer:

The synthesis typically involves condensation reactions of substituted o-phenylenediamine derivatives with α-diketones or aldehydes. For example:

- Step 1: React 4-methyl-o-phenylenediamine with a diketone (e.g., 2,3-butanedione) under acidic or thermal conditions to form the quinoxaline core.

- Step 2: Introduce the aldehyde group at the 6-position via Vilsmeier-Haack formylation using POCl₃ and DMF .

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>98%).

Key Considerations:

- Solvent choice (e.g., acetic acid vs. ethanol) impacts reaction kinetics and yield .

- Substituent steric effects (methyl groups at 2,3-positions) may require prolonged reaction times .

Q. Basic: What spectroscopic and crystallographic techniques validate its structure?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Molecular ion peak [M+H]⁺ matches the theoretical mass (e.g., 201.0895 g/mol for C₁₁H₁₀N₂O) .

- X-ray Crystallography: SHELX software refines crystal structures to determine bond angles and packing motifs (e.g., π-π stacking in the quinoxaline ring) .

Q. Advanced: How can computational methods optimize its biological interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding affinities with target proteins (e.g., kinase enzymes).

- Protocol: Prepare ligand (PDBQT format), define active site residues, and run simulations with a grid box size of 25 ų .

- DFT Calculations: Gaussian 09 calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for electrophilic substitution .

- SAR Analysis: Compare derivatives (e.g., ethyl ester vs. aldehyde) to correlate substituent effects with activity .

Q. Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:

Discrepancies often arise from:

- Reaction Conditions: Higher temperatures (>100°C) may degrade the aldehyde group, reducing yields. Optimize at 80–90°C .

- Purification Challenges: The aldehyde’s polarity necessitates tailored solvent systems (e.g., dichloromethane/methanol for crystallization).

- Byproduct Formation: Monitor intermediates via TLC (Rf = 0.3 in 1:3 ethyl acetate/hexane) to isolate the desired product early .

相似化合物的比较

Comparison with Similar Quinoxaline Derivatives

Structural and Functional Group Variations

The table below compares 2,3-dimethylquinoxaline-6-carbaldehyde with key analogs, emphasizing substituent effects:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₁H₁₀N₂O | ~185.20 (estimated) | Aldehyde (-CHO) | Methyl at 2,3; aldehyde at 6 |

| 2,3-Dimethylquinoxaline-6-carboxylic acid | C₁₁H₁₀N₂O₂ | 202.21 | Carboxylic acid | Methyl at 2,3; -COOH at 6 |

| 2,3-Dichloroquinoxaline-6-carbonyl chloride | C₉H₃Cl₃N₂O | 261.49 | Carbonyl chloride | Chloro at 2,3; -COCl at 6 |

| 2,3-Diphenylquinoxaline-6-carboxylic acid | C₂₁H₁₄N₂O₂ | 326.35 | Carboxylic acid | Phenyl at 2,3; -COOH at 6 |

| 2,3-Diphenylquinoxaline-6-carboxamide derivative | C₂₃H₁₉N₃O₂ | 369.42 | Amide | Phenyl at 2,3; -CONHCH₂CH₂OH at 6 |

Physicochemical Properties and Reactivity

- Aldehyde vs. Carboxylic Acid: The aldehyde group in this compound confers higher reactivity toward nucleophiles (e.g., amines, hydrazines) compared to the carboxylic acid analog. However, aldehydes are prone to oxidation, necessitating storage under inert conditions, whereas carboxylic acids are more stable .

- Chlorinated Derivative: 2,3-Dichloroquinoxaline-6-carbonyl chloride (C₉H₃Cl₃N₂O) exhibits a higher molecular weight (261.49 g/mol) and density (1.631 g/cm³) due to chlorine substituents. Its boiling point (349.6°C) and flash point (165.3°C) suggest utility as a high-temperature reaction intermediate .

- Diphenyl Derivatives: The diphenyl-substituted compounds (e.g., 2,3-diphenylquinoxaline-6-carboxylic acid) have higher molecular weights (326.35–369.42 g/mol) and reduced aqueous solubility due to hydrophobic phenyl groups. These derivatives are explored in medicinal chemistry, such as the Akt1 inhibitor (C₂₁H₁₄N₂O₂), which shows promise in anticancer research .

属性

CAS 编号 |

108763-28-6 |

|---|---|

分子式 |

C11H10N2O |

分子量 |

186.21 g/mol |

IUPAC 名称 |

2,3-dimethylquinoxaline-6-carbaldehyde |

InChI |

InChI=1S/C11H10N2O/c1-7-8(2)13-11-5-9(6-14)3-4-10(11)12-7/h3-6H,1-2H3 |

InChI 键 |

BYLBWMINSPCQKL-UHFFFAOYSA-N |

SMILES |

CC1=C(N=C2C=C(C=CC2=N1)C=O)C |

规范 SMILES |

CC1=C(N=C2C=C(C=CC2=N1)C=O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。